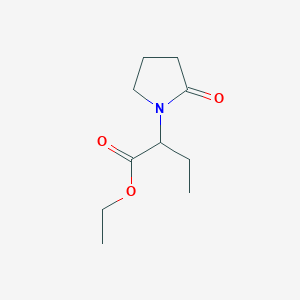

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(2-oxopyrrolidin-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-3-8(10(13)14-4-2)11-7-5-6-9(11)12/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDMCZAXOGVTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560280 | |

| Record name | Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86815-10-3 | |

| Record name | Ethyl α-ethyl-2-oxo-1-pyrrolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86815-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidineacetic acid, α-ethyl-2-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Ethyl 2 2 Oxopyrrolidin 1 Yl Butanoate

Established Synthetic Routes for the Preparation of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

The synthesis of this compound is well-documented, with several established routes that have been optimized for yield and purity. These methods often involve multi-step reaction sequences, beginning with readily available starting materials.

Multi-step Reaction Sequences and Optimized Protocols

A prevalent and robust method for the synthesis of this compound involves the N-alkylation of 2-pyrrolidinone (B116388) with an appropriate ethyl 2-halobutanoate, typically ethyl 2-bromobutanoate. This reaction is generally carried out in the presence of a base to facilitate the deprotonation of the pyrrolidinone nitrogen, thereby enhancing its nucleophilicity.

The reaction conditions for this alkylation have been the subject of optimization studies to maximize yield and minimize side products. Key parameters that are often fine-tuned include the choice of base, solvent, reaction temperature, and reaction time. Strong bases such as sodium hydride (NaH) are frequently employed in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The use of phase-transfer catalysts has also been explored to facilitate the reaction between the aqueous and organic phases, leading to improved reaction rates and yields.

An alternative multi-step approach commences with the synthesis of the corresponding carboxylic acid, 2-(2-oxopyrrolidin-1-yl)butanoic acid, which is then esterified to yield the desired ethyl ester. The synthesis of the carboxylic acid can be achieved by reacting γ-aminobutyric acid (GABA) derivatives with suitable reagents. Subsequent esterification is typically performed using ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Pyrrolidinone, Ethyl 2-bromobutanoate | Sodium Hydride (NaH), Tetrahydrofuran (THF), rt | This compound |

| 2a | (S)-4-propyl pyrrolidin-2-one, 2-bromo butanoic acid | Sodium Hydride (NaH), Tetrahydrofuran (THF), 0-5°C to rt | (2RS)-2-[(4R)-4-propyl-2-oxopyrrolidin-1-yl] butyric acid |

| 2b | (2RS)-2-[(4R)-4-propyl-2-oxopyrrolidin-1-yl] butyric acid | Methanol, Sulfuric acid, rt | (2RS)-2-[(4R)-4-propyl-2-oxopyrrolidin-1-yl] butyric acid methyl ester |

Stereoselective Synthesis Approaches for Chiral Purity

The biological activity of many pharmaceuticals derived from this compound is highly dependent on their stereochemistry. Consequently, significant effort has been dedicated to the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this intermediate, particularly the (S)-enantiomer, which is a precursor to the antiepileptic drug Levetiracetam.

One common strategy for achieving chiral purity is through the resolution of a racemic mixture of the corresponding carboxylic acid, (RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. The diastereomers, having different physical properties, can then be separated by fractional crystallization. Once the desired enantiomer of the carboxylic acid is isolated, it can be esterified to produce the enantiopure ethyl ester.

Enzymatic resolution has emerged as a powerful and green alternative for obtaining chiral intermediates. Specific enzymes, such as lipases, can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus enriched. For instance, a protease from Bacillus licheniformis (alcalase) has been successfully used to selectively hydrolyze the racemic methyl ester of 2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butyric acid to afford the (2S)-acid with high enantiomeric purity. researchgate.net This chirally pure acid can then be converted to the corresponding ethyl ester.

Direct asymmetric synthesis, where the chiral center is created stereoselectively, is another important approach. This can involve the use of chiral catalysts or chiral auxiliaries in the N-alkylation step. For example, chiral phase-transfer catalysts can be employed to induce enantioselectivity in the reaction between 2-pyrrolidinone and ethyl 2-bromobutanoate. Furthermore, the use of chiral starting materials, such as enantiomerically pure amino acids, can be a strategy to construct the chiral pyrrolidinone ring system, which is then further elaborated to the target compound.

| Method | Description | Key Features |

| Classical Resolution | Formation of diastereomeric salts of the corresponding carboxylic acid with a chiral amine, followed by separation and esterification. | Well-established, but can be laborious and yield is limited to 50% for the desired enantiomer from the racemate. |

| Enzymatic Resolution | Selective enzymatic hydrolysis of one enantiomer of a racemic ester, allowing for the separation of the desired enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Synthesis | Direct creation of the chiral center using chiral catalysts, auxiliaries, or starting materials. | Potentially more efficient than resolution, avoids loss of 50% of the material. |

Novel and Green Chemistry Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic routes to this compound and related compounds. These strategies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Approaches and Mechanistic Investigations in Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and enabling reactions to proceed under milder conditions. In the context of synthesizing pyrrolidinone derivatives, various catalytic systems have been explored. For the N-alkylation of 2-pyrrolidinone, the use of solid-supported catalysts can simplify product purification and catalyst recycling.

Mechanistic studies are crucial for understanding the reaction pathways and for the rational design of more efficient catalysts. For instance, detailed investigations into the mechanism of phase-transfer catalyzed alkylations can lead to the development of catalysts with improved activity and selectivity. Furthermore, computational studies can provide insights into the transition states of stereoselective reactions, aiding in the design of chiral catalysts that can deliver high enantiomeric excess. The synthesis of N-substituted pyrroles has been achieved using low-cost and commercially available aluminas, which act as catalysts with Brønsted acid sites that favor the formation of the pyrrole (B145914) ring in good yields and short reaction times. google.com

Sustainable Synthetic Route Development and Process Intensification

The development of sustainable synthetic routes is a key goal in modern organic chemistry. This includes the use of greener solvents, such as water or bio-based solvents like ethyl lactate, to replace traditional volatile organic compounds (VOCs). orientjchem.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are also a cornerstone of green chemistry, as they reduce the number of synthetic steps, minimize waste, and improve atom economy. researchgate.net The ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a green additive in an ethanolic solution has been reported as an efficient and environmentally friendly method. nih.gov

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is another area of active research. cetjournal.it The use of flow chemistry, where reactions are carried out in continuous-flow reactors rather than in batch reactors, offers several advantages, including improved heat and mass transfer, better reaction control, and enhanced safety. researchgate.netacs.org Continuous-flow protocols have been developed for the synthesis of chiral intermediates of antiepileptic drugs like Levetiracetam, demonstrating the potential for more efficient and scalable production. mdpi.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and improve yields in the synthesis of pyrrolidinone derivatives. clearsynth.comnih.gov

Derivatization Strategies for this compound

This compound is a versatile intermediate that can be readily converted into a variety of other compounds, most notably active pharmaceutical ingredients. The primary functional group for derivatization is the ethyl ester.

The most common derivatization is the hydrolysis of the ester to the corresponding carboxylic acid, 2-(2-oxopyrrolidin-1-yl)butanoic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous or alcoholic solution. The resulting carboxylate salt is then neutralized with an acid to afford the free carboxylic acid.

This carboxylic acid is a key precursor for the synthesis of Levetiracetam and its analogues. The conversion of the carboxylic acid to the corresponding amide is a crucial step. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride, or by forming a mixed anhydride (B1165640) with ethyl chloroformate. researchgate.net The activated carboxylic acid derivative is then reacted with ammonia (B1221849) to yield the final amide product.

| Derivative | Reaction | Reagents and Conditions |

| 2-(2-Oxopyrrolidin-1-yl)butanoic acid | Ester Hydrolysis | Sodium Hydroxide (NaOH), Water/Ethanol, then Acidification |

| (S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam) | Amidation (from the corresponding carboxylic acid) | 1. Thionyl chloride or Ethyl chloroformate, 2. Ammonia |

Modification of the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, is a common scaffold in medicinal chemistry and is amenable to various chemical modifications. The introduction of substituents at the C3 and C4 positions of the pyrrolidinone ring of this compound can significantly influence its physicochemical properties and biological activity.

One common strategy for the synthesis of substituted pyrrolidin-2-ones involves the reductive cyclization of cyanoalkanoate esters. This method has been successfully employed to produce a variety of 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives researchgate.net. While this approach builds the substituted ring system prior to the introduction of the N-substituent, the resulting substituted 2-pyrrolidinones can then be N-alkylated to introduce the butanoate side chain.

Another approach involves the direct functionalization of a pre-formed pyrrolidinone ring. For instance, palladium-catalyzed C(sp3)–H arylation has been demonstrated for the selective functionalization of pyrrolidines at the C4 position acs.org. This method utilizes a directing group to achieve regioselectivity. Such a strategy could potentially be adapted to introduce aryl substituents onto the pyrrolidinone ring of this compound.

Furthermore, asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids rsc.org. These precursors can then be further elaborated to the desired N-substituted pyrrolidinones.

Table 1: Methodologies for Pyrrolidinone Ring Modification

| Methodology | Description | Key Features |

| Reductive Cyclization | Cyclization of cyanoalkanoate esters to form substituted pyrrolidin-2-ones. | Access to 3,3- and 4,4-disubstituted derivatives. |

| C-H Arylation | Palladium-catalyzed direct arylation of the C4 position of the pyrrolidinone ring. | Regioselective introduction of aryl groups. |

| Asymmetric Michael Addition | Organocatalytic Michael addition to enones to create substituted pyrrolidine (B122466) precursors. | Enantioselective synthesis of 5-alkyl-substituted derivatives. |

Ester Group Modifications and Bioisosteric Replacements

The ethyl ester group in this compound is a key site for modification to alter the compound's pharmacokinetic and pharmacodynamic profile. These modifications can range from simple transesterification to more complex bioisosteric replacements.

Transesterification: The ethyl ester can be readily converted to other esters (e.g., methyl, isobutyl) through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with an excess of the desired alcohol.

Bioisosteric Replacements: In drug design, the ester group is often replaced by bioisosteres to improve metabolic stability, alter solubility, or enhance target binding. Common bioisosteres for the ester functionality include amides and five-membered aromatic heterocycles like tetrazoles and oxadiazoles. drughunter.comnih.gov

Amide Bioisosteres: The corresponding amide, 2-(2-oxopyrrolidin-1-yl)butanamide, can be synthesized from the parent carboxylic acid, 2-(2-oxopyrrolidin-1-yl)butanoic acid. The synthesis of the amide from the carboxylic acid can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with ammonia or an appropriate amine. fda.gov The amide bond is generally more resistant to enzymatic hydrolysis than the ester bond, which can lead to improved metabolic stability. drughunter.com

Tetrazole Bioisosteres: Tetrazoles are considered non-classical bioisosteres of carboxylic acids and, by extension, can be viewed as replacements for the entire ester group after hydrolysis. nih.govresearchgate.net The synthesis of a tetrazole analogue would typically involve conversion of the ester to a nitrile, followed by reaction with an azide (B81097) source. The tetrazole ring mimics the acidic properties of a carboxylic acid but can offer advantages in terms of metabolic stability and cell permeability. nih.gov

Table 2: Ester Group Modifications and Bioisosteric Replacements

| Modification | Resulting Functional Group | Rationale for Modification |

| Transesterification | Other alkyl esters | Fine-tuning of physicochemical properties. |

| Amidation | Amide | Increased metabolic stability. |

| Tetrazole formation | Tetrazole | Mimics carboxylic acid, potential for improved metabolic stability and permeability. |

Introduction of Chiral Centers and Enantiomeric Separations

The carbon atom alpha to both the pyrrolidinone nitrogen and the ester carbonyl in this compound is a chiral center. The stereochemistry at this center is often crucial for biological activity. Therefore, methods for the enantioselective synthesis or the separation of enantiomers are of paramount importance.

Asymmetric Synthesis: Enantioselective synthesis aims to produce a single enantiomer directly. One approach involves the use of chiral auxiliaries or catalysts. For instance, the asymmetric synthesis of 2,2-disubstituted pyrrolidines has been achieved through an asymmetric allylic alkylation reaction to establish the stereogenic center, followed by further transformations. nih.gov While not directly applied to the title compound, this strategy highlights a potential route for its enantioselective synthesis.

Enantiomeric Separation (Resolution): Resolution is a common method to separate a racemic mixture into its individual enantiomers.

Resolution of the Carboxylic Acid Precursor: The racemic carboxylic acid, (2RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid, can be resolved using a chiral amine as a resolving agent. The diastereomeric salts formed can be separated by fractional crystallization, followed by acidification to yield the enantiomerically pure carboxylic acid. chemicalbook.com This enantiopure acid can then be esterified to give the desired enantiomer of the ethyl ester.

Enzymatic Resolution: Lipases are widely used for the kinetic resolution of racemic esters and carboxylic acids. nih.govnih.gov The enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. For example, a racemic mixture of an ester can be treated with a lipase (B570770) in an aqueous buffer. The enzyme will preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The separated acid and ester can then be isolated. This method has been successfully applied to the resolution of related compounds. googleapis.com

Table 3: Methods for Obtaining Enantiomerically Pure this compound

| Method | Description | Key Features |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral reagents or catalysts. | Potentially more efficient than resolution. |

| Resolution of Carboxylic Acid | Separation of enantiomers of the precursor acid via diastereomeric salt formation. | A classical and often reliable method. |

| Enzymatic Resolution | Lipase-catalyzed selective transformation of one enantiomer of the racemic ester or acid. | High enantioselectivity under mild conditions. |

Mechanistic Elucidation of Ethyl 2 2 Oxopyrrolidin 1 Yl Butanoate S Biological Actions

Investigation of Molecular Targets and Pathways

Currently, there is no direct scientific evidence identifying the specific molecular targets or biological pathways modulated by Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate. Research has largely focused on its parent compound, Levetiracetam, which is known to exert its effects primarily through binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). However, it is crucial to note that the primary metabolite of Levetiracetam, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, which is the carboxylic acid form of this compound, is considered pharmacologically inactive. This suggests that the ethyl ester itself may not share the same biological activity profile as Levetiracetam, or it may act as a prodrug, although this has not been substantiated in the available literature.

Identification of Key Protein Interactions and Binding Sites

There are no published studies that have identified or characterized any key protein interactions or specific binding sites for this compound. The extensive research on Levetiracetam's binding to SV2A cannot be directly extrapolated to its ethyl ester derivative without specific experimental validation.

Modulation of Neurotransmitter Systems and Signaling Pathways

Detailed investigations into the effects of this compound on neurotransmitter systems and their associated signaling pathways are absent from the current scientific literature. While Levetiracetam is known to modulate neurotransmitter release through its interaction with SV2A, there is no corresponding data for its ethyl ester.

Cellular Signaling Cascade Perturbations

Information regarding the impact of this compound on intracellular signaling is not available.

Second Messenger System Regulation and Intracellular Effects

There is no available research on how this compound may regulate second messenger systems or its subsequent effects within the cell.

Gene Expression and Proteomic Alterations Induced by the Compound

No studies have been published that analyze changes in gene expression or the proteome in response to treatment with this compound. Such studies would be necessary to understand its potential long-term cellular effects.

Neurophysiological Effects and Electrophysiological Studies in Brain Slices and Animal Models

Dedicated neurophysiological or electrophysiological studies on this compound in brain slices or animal models have not been reported in the scientific literature. Consequently, its effects on neuronal excitability, synaptic transmission, and plasticity remain unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 2 2 Oxopyrrolidin 1 Yl Butanoate Analogues

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The biological activity of 2-(2-oxopyrrolidin-1-yl)butanoate analogues is intrinsically linked to specific structural components that define their interaction with the SV2A protein. The core pharmacophore consists of the 2-oxopyrrolidinone ring and an attached side chain at the nitrogen atom, where modifications can significantly alter binding affinity and efficacy. nih.govnih.gov

Key structural motifs essential for activity include:

The 2-Oxopyrrolidinone Ring: This heterocyclic system is a foundational element for activity. The carbonyl oxygen of this ring acts as a crucial hydrogen bond acceptor in the SV2A binding site. nih.govacs.org SAR studies have demonstrated that replacing the five-membered pyrrolidinone ring with a six-membered piperidinone ring or other acyclic derivatives generally leads to a significant loss of binding affinity and anticonvulsant potency. redalyc.org

The C2 Side Chain: The substituent at the C2 position of the side chain is critical for potent SV2A binding. For Levetiracetam, this is an ethyl group, which fits into a specific hydrophobic pocket within the receptor. nih.gov

The Terminal Functional Group: The nature of the functional group at the end of the side chain profoundly influences activity. Early SAR studies on Levetiracetam highlighted the importance of the carboxamide group. nih.gov Modification of this group, for instance to a carboxylic acid (a primary metabolite of Levetiracetam), significantly reduces binding affinity. This suggests that the terminal group's size, electronic properties, and hydrogen bonding capacity are key determinants for potent interaction with SV2A. While direct data for the ethyl ester of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate is less common, the established importance of the amide in Levetiracetam indicates that the ester functionality would result in a distinct binding profile.

A ligand-based pharmacophore hypothesis for SV2A binding highlights the necessity of at least two hydrogen bond acceptors. nih.govacs.org In the case of simple analogues like this compound, these are represented by the carbonyl oxygen of the pyrrolidinone ring and the carbonyl oxygen of the butanoate group.

| Compound | Terminal Group (-R) | Relative SV2A Binding Affinity |

|---|---|---|

| Levetiracetam | -CONH₂ (Amide) | High |

| ucb L061 (Metabolite) | -COOH (Carboxylic Acid) | Low |

| This compound | -COOEt (Ethyl Ester) | Predicted Moderate to High |

Impact of Chiral Centers and Stereochemistry on Biological Activity

The biological activity of this compound analogues is highly dependent on stereochemistry. The molecule contains a single chiral center at the carbon atom alpha to the carbonyl group of the butanoate side chain. The spatial arrangement of the substituents around this center is a critical factor for high-affinity, selective binding to the SV2A protein. nih.govredalyc.org

The binding of these ligands to SV2A is known to be stereospecific. nih.govnih.gov Levetiracetam is the pure (S)-enantiomer of its chemical class. nih.gov Its corresponding (R)-enantiomer, known as Etiracetam, displays a significantly lower affinity for the SV2A binding site and consequently lacks the potent anticonvulsant activity of the (S)-form. This enantioselectivity underscores that the precise three-dimensional orientation of the ethyl group and the pyrrolidinone ring relative to the chiral center is necessary for optimal interaction with the complementary residues in the SV2A binding pocket. nih.gov This principle is a cornerstone in the design of new, potent SV2A ligands, where maintaining the correct absolute configuration is paramount. researchgate.netresearchgate.net

| Compound | Configuration | SV2A Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Levetiracetam | (S) | ~60 |

| Etiracetam | (R) | >10,000 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies for this compound analogues have been advanced through computational approaches, primarily molecular docking and the development of 3D models of the SV2A protein. frontiersin.org In the absence of a high-resolution crystal structure for many years, homology models of SV2A were constructed and refined using molecular dynamics simulations to understand the ligand-receptor interactions that govern binding affinity. frontiersin.org

Docking studies performed on a series of racetam analogues, including Levetiracetam and its higher-affinity successor Brivaracetam, have identified a putative binding site located within the transmembrane hydrophilic core of SV2A. frontiersin.org These models revealed that binding is governed by a combination of hydrophobic interactions and hydrogen bonds. frontiersin.org

Key findings from these computational models include:

Identification of Key Residues: Residues such as T456, S665, W666, D670, and L689 within the SV2A transmembrane domain were identified as being crucial for racetam binding. frontiersin.org

Correlation with Experimental Data: The calculated free energy of binding (ΔG) from docking simulations for a series of analogues showed a strong correlation with their experimentally determined SV2A binding affinities. This validates the predictive power of the computational model. frontiersin.org The affinity pattern observed in these models (e.g., higher affinity for Brivaracetam than Levetiracetam) matches experimental results. frontiersin.org

These QSAR models emphasize the importance of specific physicochemical properties, such as the shape of the side chain and the hydrogen-bonding capacity of the terminal group, in determining the biological activity of this class of compounds.

| Compound | Predicted Binding Energy (ΔG, kcal/mol) | Experimental Affinity (pKi) |

|---|---|---|

| Levetiracetam | -7.60 | 7.10 |

| Seletracetam | -8.05 | 8.15 |

| Brivaracetam | -8.21 | 8.22 |

Conformational Analysis and its Correlation with Biological Recognition and Efficacy

The biological activity of this compound analogues is not only dependent on their static structure but also on their conformational flexibility and the corresponding conformational state of their target, SV2A. The non-planar pyrrolidine (B122466) ring can adopt various "envelope" or "twist" conformations, and the rotational freedom around the single bonds in the side chain allows the molecule to assume different spatial arrangements. researchgate.netnih.gov

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of SV2A in complex with ligands, offering unprecedented insight into the conformational basis of recognition and efficacy. researchgate.netresearchgate.net These studies show that the ligand binds in a specific conformation within a pocket located in the transmembrane domain of the protein. researchgate.net

The interaction is thought to induce or stabilize a particular conformational state of the SV2A protein. nih.govnih.gov SV2A, as a putative transporter, is hypothesized to exist in multiple conformations (e.g., inward-facing and outward-facing). aesnet.org The binding of a ligand like Levetiracetam or its analogues may modulate the transition between these states, thereby affecting the protein's physiological function, which is believed to involve the regulation of neurotransmitter release. nih.gov The efficacy of these compounds is therefore directly linked to their ability to adopt the correct conformation to bind effectively and allosterically modulate the function of the SV2A protein. researchgate.netnih.gov Molecular dynamics simulations further support this dynamic view, showing that the protein undergoes conformational changes and that the ligand remains stably bound through key interactions within the binding site. frontiersin.org

Advanced Analytical and Spectroscopic Methodologies for the Study of Ethyl 2 2 Oxopyrrolidin 1 Yl Butanoate

Chromatographic Separation and Purification Techniques

Chromatography is fundamental to the isolation and purification of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate from reaction mixtures and for the quantification of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is essential for the accurate quantification and purity assessment of this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed and validated according to International Council for Harmonisation (ICH) guidelines. pensoft.neteuropa.eu

Method development involves a systematic optimization of chromatographic parameters to achieve adequate separation of the main compound from any impurities or degradation products. Key considerations include the selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength. amazonaws.com For this compound, a C18 column is a common choice for the stationary phase due to the compound's moderate polarity. scielo.br The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, delivered in either an isocratic or gradient elution mode to ensure optimal resolution. scielo.brrjptonline.org UV detection is suitable as the molecule contains carbonyl chromophores; a wavelength around 210-220 nm is generally effective. scielo.br

Validation of the analytical method confirms its suitability for the intended purpose. This process involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). scielo.br

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 218 nm |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Analytical Profiling

GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. This method is particularly useful for identifying and quantifying volatile organic impurities that may not be detected by HPLC. scholarsresearchlibrary.comnih.gov

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The column, often a non-polar or medium-polar phase like a ZB-5MS, separates components based on their boiling points and interactions with the stationary phase. scholarsresearchlibrary.com A programmed oven temperature is used to facilitate the elution of compounds. mdpi.com As components exit the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected, providing a unique mass spectrum for each component that aids in its identification. mdpi.com

Table 2: Typical GC-MS Operating Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 260 °C |

| Oven Program | Start at 70°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Ion Source Temperature | 250 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-400 amu |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation of this compound. NMR, IR, UV-Vis, and HRMS each provide complementary information that, when combined, offers an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. The chemical shifts, coupling constants, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise assignment of each atom within the molecule.

The predicted ¹H NMR spectrum would show distinct signals for the ethyl group of the butanoate chain, the protons of the pyrrolidinone ring, and the ethyl ester group. Data from the parent compound, (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, provides a strong basis for these assignments. newdrugapprovals.orgblogspot.com

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (butanoate chain) | ~0.95 | Triplet (t) | ~7.5 |

| CH₃ (ethyl ester) | ~1.25 | Triplet (t) | ~7.1 |

| CH₂ (butanoate chain) | ~1.70-2.10 | Multiplet (m) | - |

| CH₂ (pyrrolidinone ring, C4) | ~2.00-2.15 | Multiplet (m) | - |

| CH₂ (pyrrolidinone ring, C5) | ~2.50 | Triplet (t) | ~7.7 |

| CH₂ (pyrrolidinone ring, C3) | ~3.40-3.60 | Multiplet (m) | - |

| OCH₂ (ethyl ester) | ~4.20 | Quartet (q) | ~7.1 |

| CH (chiral center) | ~4.65 | Doublet of doublets (dd) | ~10.5, 4.8 |

Similarly, the ¹³C NMR spectrum confirms the number of unique carbon environments. The carbonyl carbons of the amide and ester groups are particularly diagnostic, appearing far downfield. Again, data from the parent acid is highly informative. newdrugapprovals.orgblogspot.com

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (butanoate chain) | ~11.0 |

| CH₃ (ethyl ester) | ~14.2 |

| CH₂ (pyrrolidinone ring, C4) | ~18.5 |

| CH₂ (butanoate chain) | ~22.0 |

| CH₂ (pyrrolidinone ring, C5) | ~31.0 |

| CH₂ (pyrrolidinone ring, C3) | ~44.0 |

| CH (chiral center) | ~55.5 |

| OCH₂ (ethyl ester) | ~61.0 |

| C=O (ester) | ~173.0 |

| C=O (amide) | ~177.0 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. scienceskool.co.uk For this compound, the most prominent peaks are associated with the carbonyl groups. The spectrum would clearly show two distinct C=O stretching vibrations: one for the lactam (amide) in the pyrrolidinone ring and another for the ester group. The C-H stretching of the alkyl groups and C-N stretching are also observable. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the tertiary amide C=O stretch is found around 1630-1670 cm⁻¹. newdrugapprovals.orgresearchgate.net

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 2850-2980 | C-H (alkyl) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1650 | C=O (amide) | Stretching |

| ~1200 | C-O (ester) | Stretching |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. This compound lacks an extended system of conjugated double bonds. Therefore, it is not expected to show strong absorption in the UV-Vis region. Any observed absorption would be weak and correspond to the n→π* electronic transitions of the electrons in the carbonyl groups of the ester and amide functionalities, typically occurring at wavelengths below 220 nm.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. Using techniques like electrospray ionization (ESI), the compound is ionized with minimal fragmentation, allowing for the observation of the molecular ion. For this compound (C₁₀H₁₇NO₃), the exact mass of the neutral molecule is 199.12084 Da. simsonpharma.com HRMS can measure this mass with high accuracy (typically within 5 ppm), which confirms the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be performed to study the fragmentation patterns of the molecular ion. nih.gov This provides further structural confirmation by revealing characteristic neutral losses and fragment ions.

Table 6: Predicted HRMS Data and Fragmentation for this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M+H]⁺ | 200.1281 | Protonated Molecular Ion |

| [M+Na]⁺ | 222.1100 | Sodiated Molecular Ion |

| Fragment 1 | 154.0862 | Loss of ethoxy group (-OC₂H₅) |

| Fragment 2 | 126.0913 | Loss of ethyl butanoate side chain |

| Fragment 3 | 84.0444 | Pyrrolidinone ring fragment |

Advanced Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification

The analysis of this compound, particularly in complex matrices such as biological fluids or in the presence of other related impurities, necessitates the use of advanced hyphenated analytical techniques. These methods combine the separation power of chromatography with the specificity and sensitivity of mass spectrometry, providing a robust platform for detection, quantification, and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the analysis of non-volatile, polar compounds like this compound. The typical workflow involves:

Sample Preparation: For analysis in biological fluids, a simple and rapid protein precipitation step is often employed, using solvents like acetonitrile. nih.gov This is followed by centrifugation and dilution of the supernatant before injection into the LC-MS/MS system. nih.gov

Chromatographic Separation: Reversed-phase chromatography is commonly used, with C18 columns being a popular choice. nih.govnih.gov An isocratic or gradient elution with a mobile phase consisting of an aqueous component (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic modifier (typically acetonitrile or methanol) is used to achieve separation from matrix components and other related substances. nih.govnih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is generally preferred for this class of compounds. nih.govnih.gov Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. cda-amc.ca This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This highly selective and sensitive technique allows for accurate quantification even at very low concentrations.

For the metabolite identification of this compound, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography would be the technique of choice. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful hyphenated technique, particularly for volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is a valuable tool for the analysis of related pyrrolidinone derivatives and potential volatile impurities. researchgate.netresearchgate.net The analysis of pyrrolidinone derivatives by GC-MS often involves electron ionization (EI), which provides characteristic fragmentation patterns that can be used for structural elucidation and library matching. researchgate.netnih.gov

The following table summarizes typical LC-MS/MS parameters that would be applicable for the analysis of this compound, based on methods developed for the structurally similar compound, Levetiracetam.

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 (e.g., Agilent Zorbax SB-C18) nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 199.1 (Calculated for C₁₀H₁₇NO₃) |

| Collision Gas | Argon |

Crystallography and Solid-State Characterization (e.g., co-crystals, polymorphs)

The solid-state properties of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, are critical as they can influence stability, solubility, and bioavailability. While specific crystallographic data for this compound is not available in the public domain, the methodologies for its characterization would be analogous to those used for related compounds like Levetiracetam and its carboxylic acid metabolite, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. nih.govresearchgate.net

X-ray Crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal X-ray diffraction (SCXRD) would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds.

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical compounds. Different polymorphs can have different physical properties. A polymorph screen for this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate) to identify any potential polymorphic forms. veranova.com These forms would then be characterized by techniques such as:

X-Ray Powder Diffraction (XRPD): This technique provides a unique fingerprint for each crystalline form. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of each polymorph, as well as to study any phase transitions between forms. researchgate.net

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compound and to detect the presence of solvates.

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. Co-crystallization is a technique used to modify the physicochemical properties of a compound. A co-crystal screen for this compound would involve combining it with a variety of pharmaceutically acceptable co-formers. uclouvain.bemdpi.com The resulting solids would be analyzed by XRPD and other techniques to identify the formation of new crystalline phases. uclouvain.be

The table below presents the crystallographic data for the closely related compound, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, to illustrate the type of information that would be obtained from a crystallographic study of this compound. researchgate.net

| Parameter | (S)-2-(2-oxopyrrolidin-1-yl)butanoic Acid researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.285(3) |

| b (Å) | 8.010(4) |

| c (Å) | 9.190(5) |

| β (°) | 108.411(7) |

| Volume (ų) | 439.0 |

| Z | 2 |

Computational Chemistry and Theoretical Modeling of Ethyl 2 2 Oxopyrrolidin 1 Yl Butanoate

Molecular Docking and Ligand-Receptor Interaction Prediction

There are no published molecular docking studies that have specifically investigated the interaction of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate with any biological receptor. Although the parent compound, Levetiracetam, is known to bind to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), docking simulations, binding affinity scores, and interaction analyses for its ethyl butanoate derivative are not available in the current body of scientific literature biointerfaceresearch.comlktlabs.com.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

No research articles or datasets were found that detail quantum chemical calculations for this compound. Information regarding its electronic structure, such as HOMO/LUMO energies, molecular electrostatic potential maps, reactivity descriptors, or theoretically predicted spectroscopic properties (NMR, IR, UV-Vis), remains uncalculated or unpublished.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.